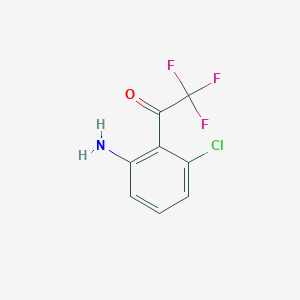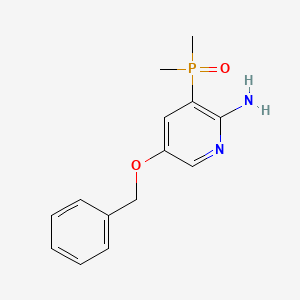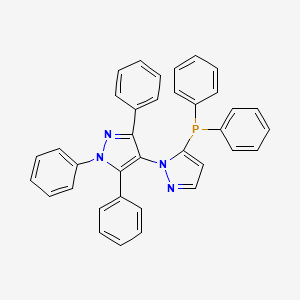
5-(Diphenylphosphino)-1',3',5'-triphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylphosphino)-1’,3’,5’-triphenyl is an organophosphorus compound that features a phosphine group attached to a triphenyl backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. These complexes are often used in catalysis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylphosphino)-1’,3’,5’-triphenyl typically involves the reaction of a halogenated triphenyl compound with a diphenylphosphine reagent. One common method is the reaction of 1,3,5-tribromobenzene with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Diphenylphosphino)-1’,3’,5’-triphenyl undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Coordination: Transition metals such as palladium or platinum are used in the presence of suitable solvents like dichloromethane.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Substituted Aromatics: Resulting from electrophilic substitution.
Metal Complexes: Formed from coordination reactions with metals.
Applications De Recherche Scientifique
5-(Diphenylphosphino)-1’,3’,5’-triphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in hydroformylation and hydrogenation reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 5-(Diphenylphosphino)-1’,3’,5’-triphenyl exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can alter the reactivity of the metal center, facilitating various catalytic processes. The phosphine group acts as a donor, providing electron density to the metal, which can then participate in catalytic cycles.
Comparaison Avec Des Composés Similaires
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis(2-diphenylphosphino)-p-tolyl ether (PTEphos)
Comparison: 5-(Diphenylphosphino)-1’,3’,5’-triphenyl is unique due to its specific triphenyl backbone, which provides distinct steric and electronic properties compared to other diphosphine ligands. This uniqueness allows it to form more stable and selective metal complexes, making it particularly valuable in catalytic applications.
Propriétés
Formule moléculaire |
C36H27N4P |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
diphenyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane |
InChI |
InChI=1S/C36H27N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H |
Clé InChI |
ZYUHDMXDGVTFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C(=CC=N5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


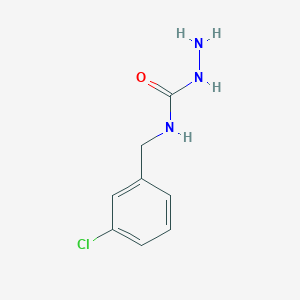
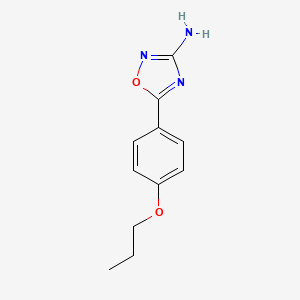

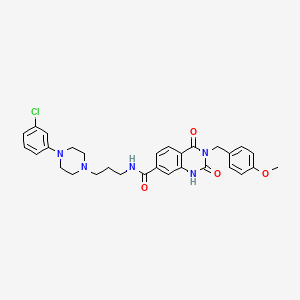
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
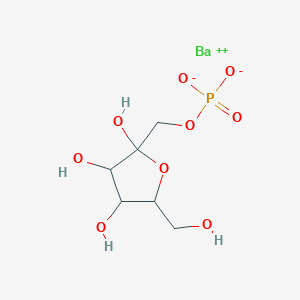
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
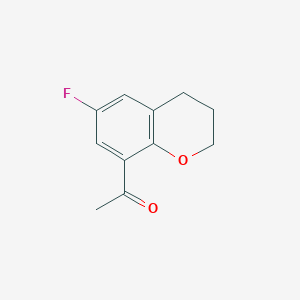
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
